3-(1,3-Dimethyl-3-cyclohexenyl)propanal
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Overview
Description
3-Cyclohexene-1-propanal, 1,3-dimethyl- is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexene, featuring a propanal group and two methyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-propanal, 1,3-dimethyl- can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Cyclohexene-1-propanal, 1,3-dimethyl- may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-propanal, 1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
3-Cyclohexene-1-propanal, 1,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-propanal, 1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The presence of the aldehyde group allows it to participate in nucleophilic addition reactions, which are crucial in many biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1-cyclohexene: A similar compound with a cyclohexene ring and two methyl groups but lacking the propanal group.
3-Cyclohexene-1-ethanol, β,4-dimethyl-: Another related compound with an ethanol group instead of a propanal group
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
71735-72-3 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-[(1R)-1,3-dimethylcyclohex-3-en-1-yl]propanal |
InChI |
InChI=1S/C11H18O/c1-10-5-3-6-11(2,9-10)7-4-8-12/h5,8H,3-4,6-7,9H2,1-2H3/t11-/m1/s1 |
InChI Key |
HAEFRQLHXUHJJP-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CCC[C@](C1)(C)CCC=O |
Canonical SMILES |
CC1=CCCC(C1)(C)CCC=O |
Origin of Product |
United States |
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